methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate
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Overview
Description
Methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate is a complex organic compound that features a quinoline core, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinoline with a piperidine derivative, followed by esterification with 3,5-dimethylbenzoic acid. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroquinoline derivative.
Substitution: Formation of 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrimidine derivatives containing 4-hydroxypiperidine groups: Studied for their antitumor activities.
Uniqueness
Methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27N3O4 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C25H27N3O4/c1-15-12-17(25(31)32-3)13-16(2)23(15)27-24(30)20-14-22(28-10-8-18(29)9-11-28)26-21-7-5-4-6-19(20)21/h4-7,12-14,18,29H,8-11H2,1-3H3,(H,27,30) |
InChI Key |
FNEWCPLEGFHFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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